Boc-D-Cit-OH

Vue d'ensemble

Description

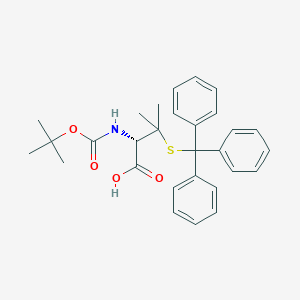

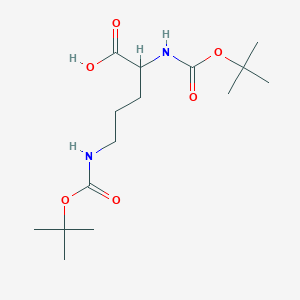

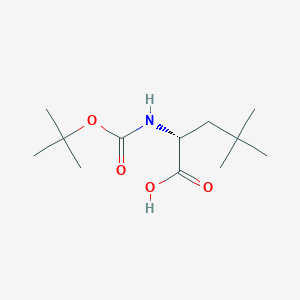

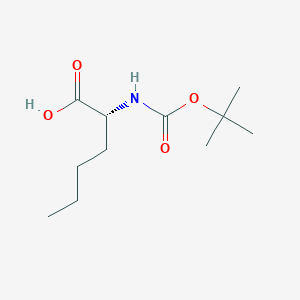

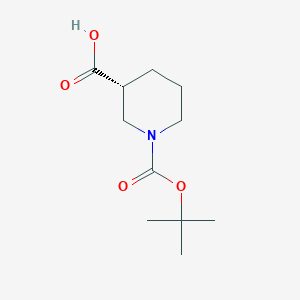

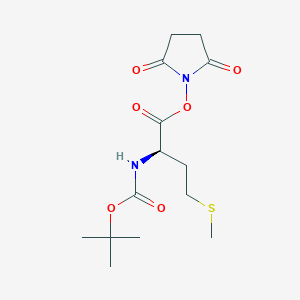

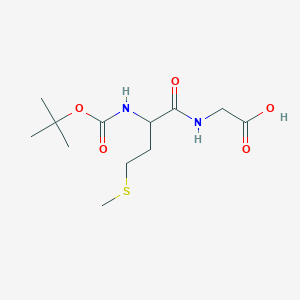

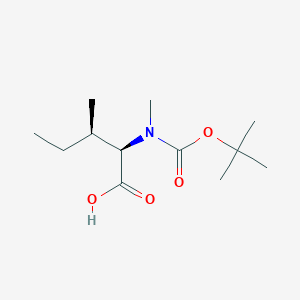

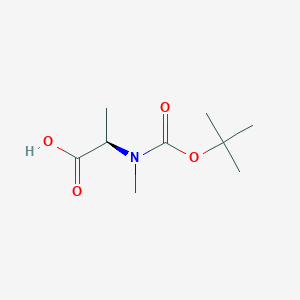

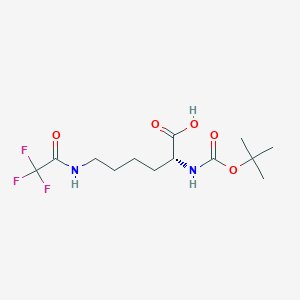

Boc-D-Cit-OH, also known as (2R)-5-[(aminocarbonyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoic acid, is a compound with the CAS Number 121080-95-3 and a molecular weight of 275.3 .

Molecular Structure Analysis

The InChI code for Boc-D-Cit-OH is 1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The deprotection of the Boc group typically involves the use of mild acidolysis .Physical And Chemical Properties Analysis

Boc-D-Cit-OH is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

- Application : Boc-D-Cit-OH is used in the protection of amines in chemical reactions .

- Methods of Application :

- Boc-D-Cit-OH is used in a process known as N-Boc deprotection (deBoc), which is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .

- The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

- In one study, H-BEA zeolite was used as a catalyst to achieve high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .

- Results :

- The study found that the same catalyst/solvent combination is ineffective in batch conditions, due to the much lower temperature of refluxing THF .

- Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per h per g cat, sustained over 9 h .

- The active sites of the zeolite do not appear to be directly associated with the Al framework substitution in the micropores, since partially ion-exchanged Na/H-BEA shows activity similar to H-BEA .

-

- Application : Boc-D-Cit-OH is used in environmentally conscious in-water peptide synthesis .

- Methods of Application : The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group . This method uses Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .

- Results : This method is environmentally friendly as it focuses on developing organic solvent-free synthetic methods using water .

-

- Application : Boc-D-Cit-OH is used for the efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . It involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

- Results : This process is recognized as green chemistry/sustainable technology as it eliminates the usage of solvents and catalysts .

-

- Application : Boc-D-Cit-OH is used for efficient, continuous N-Boc deprotection of amines using solid acid catalysts .

- Methods of Application : The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .

- Results : The active sites of the zeolite do not appear to be directly associated with the Al framework substitution in the micropores . The strong Brønsted acid sites (framework [Si (OH)Al]), are likely poisoned by the amine product .

-

- Application : Boc-D-Cit-OH is used for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . It involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

- Results : This process is recognized as green chemistry/sustainable technology as it eliminates the usage of solvents and catalysts .

Safety And Hazards

Boc-D-Cit-OH is intended for R&D use only and not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Propriétés

IUPAC Name |

(2R)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCWQISQGNHHI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426772 | |

| Record name | Boc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Cit-OH | |

CAS RN |

121080-95-3 | |

| Record name | Boc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.